molecular formula C10H12N4O3S B12408333 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione

9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione

Cat. No.: B12408333
M. Wt: 268.29 g/mol
InChI Key: WACLJMMBCDNRJE-JXBXZBNISA-N
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Description

The compound 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione is a purine derivative. It is structurally characterized by a purine ring attached to a ribose sugar moiety, with a thione group at the 6-position. This compound is known for its biological significance and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the ribose sugar moiety and the purine ring separately.

    Glycosylation: The ribose sugar is glycosylated with the purine base under acidic conditions to form the nucleoside.

    Thionation: The nucleoside is then subjected to thionation using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent to introduce the thione group at the 6-position.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Processing: Large reactors are used to carry out the glycosylation and thionation reactions.

    Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione: undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding purine-6-thiol.

    Substitution: The hydroxyl groups on the ribose moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Purine-6-thiol.

    Substitution: Alkylated or acylated derivatives of the nucleoside.

Scientific Research Applications

9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in nucleic acid metabolism and enzyme interactions.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Utilized in the development of pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes involved in nucleic acid synthesis and metabolism.

    Pathways Involved: It can inhibit the activity of enzymes such as ribonucleotide reductase or DNA polymerase, leading to disruption of DNA synthesis and cell proliferation.

Comparison with Similar Compounds

9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione: can be compared with other similar compounds:

    2-Thioadenosine: Similar structure but with a thione group at the 2-position.

    6-Thioguanine: Another purine derivative with a thione group at the 6-position but different sugar moiety.

    2-Amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one: Similar nucleoside structure but with an amino group instead of a thione group.

Uniqueness

The uniqueness of This compound lies in its specific thione substitution at the 6-position, which imparts distinct chemical and biological properties compared to other purine derivatives.

Properties

Molecular Formula

C10H12N4O3S

Molecular Weight

268.29 g/mol

IUPAC Name

9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione

InChI

InChI=1S/C10H12N4O3S/c15-2-6-5(16)1-7(17-6)14-4-13-8-9(14)11-3-12-10(8)18/h3-7,15-16H,1-2H2,(H,11,12,18)/t5?,6-,7-/m1/s1

InChI Key

WACLJMMBCDNRJE-JXBXZBNISA-N

Isomeric SMILES

C1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C2NC=NC3=S

Canonical SMILES

C1C(C(OC1N2C=NC3=C2NC=NC3=S)CO)O

Origin of Product

United States

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